molecular formula C18H28O6Si B13846839 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate

2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate

Katalognummer: B13846839
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: VSOGPACVTLJUSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate: is a chemical compound that has garnered interest in various fields due to its unique structural properties. This compound is characterized by the presence of a tert-butyldimethylsilyl group, which imparts stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate typically involves the reaction of terephthalic acid derivatives with tert-butyldimethylsilyl-protected intermediates. One common method includes the esterification of terephthalic acid with 2-((tert-butyldimethylsilyl)oxy)ethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its stability and reactivity make it suitable for various chemical transformations .

Biology and Medicine: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules.

Industry: Industrially, the compound is employed in the production of high-performance materials, including coatings, adhesives, and resins. Its unique properties contribute to the durability and functionality of these materials.

Wirkmechanismus

The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate exerts its effects is primarily through its ability to undergo various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial for the synthesis of complex molecules and materials.

Vergleich Mit ähnlichen Verbindungen

  • 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • tert-Butyldimethylsilyloxyacetaldehyde

Comparison: Compared to these similar compounds, 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate offers unique advantages in terms of stability and reactivity. The presence of the terephthalate moiety enhances its utility in polymer synthesis and material science applications.

Eigenschaften

Molekularformel

C18H28O6Si

Molekulargewicht

368.5 g/mol

IUPAC-Name

4-O-[2-[tert-butyl(dimethyl)silyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H28O6Si/c1-18(2,3)25(4,5)24-13-12-23-17(21)15-8-6-14(7-9-15)16(20)22-11-10-19/h6-9,19H,10-13H2,1-5H3

InChI-Schlüssel

VSOGPACVTLJUSV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCCOC(=O)C1=CC=C(C=C1)C(=O)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.